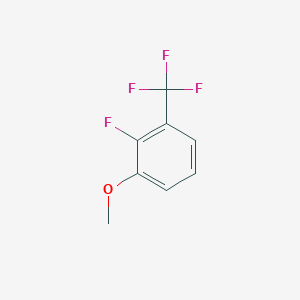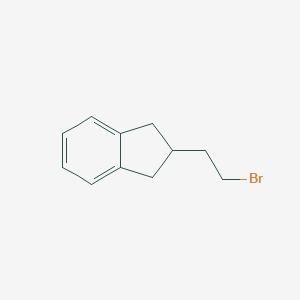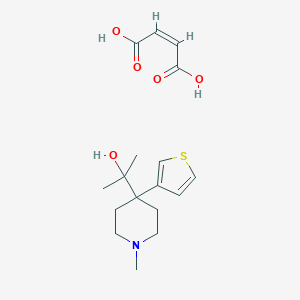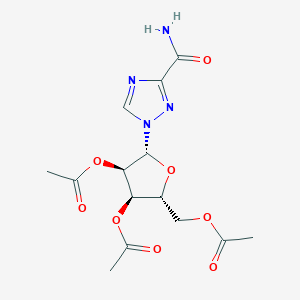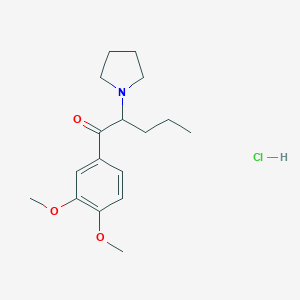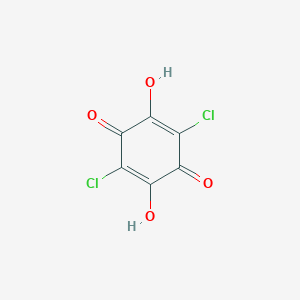
氯酞酸
描述
Chloranilic acid is an organic compound with the chemical formula C6Cl2O2(OH)2. It is a red-orange solid. The compound is obtained by hydrolysis of chloranil . It is used in spectrophotometry and reacts with metal ions to form stable complexes .
Synthesis Analysis
The compound is obtained by hydrolysis of chloranil: C6Cl4O2 + 2 H2O → C6Cl2O2(OH)2 + 2 HCl . A study has explored the charge transfer dynamics of hydrogen-bonded crystals of 2-methyl-8-quinolinol and chloranilic acid .Molecular Structure Analysis
Chloranilic acid is a centrosymmetric, planar molecule . The crystal structure of chloranilic acid was first described by Andersen in 1967 . The approximately planar molecule occupies a special position, lying across the center of symmetry .科学研究应用
Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors
- Summary of Application: Chloranilic acid (CLA) is used as a universal chromogenic reagent for developing a novel 96-microwell spectrophotometric assay (MW-SPA) for Tyrosine Kinase Inhibitors (TKIs). TKIs are chemotherapeutic drugs used for the targeted therapy of various types of cancer .
- Methods of Application: The reaction between CLA and TKIs results in an instantaneous formation of intensely purple colored products. The reactions proceed via the formation of charge-transfer complexes (CTCs). The physical parameters were determined for the CTCs of all TKIs .
- Results or Outcomes: Under optimized conditions, Beer’s law correlating the absorbances of the CTCs with the concentrations of TKIs were obeyed in the range of 10–500 µg/well with good correlation coefficients (0.9993–0.9998). The proposed MW-SPA was fully validated and successfully applied for the determination of all TKIs in their bulk forms and pharmaceutical formulations .
Charge Transfer Complex of Lorlatinib with Chloranilic Acid
- Summary of Application: Chloranilic acid (CLA) forms a charge transfer complex (CTC) with Lorlatinib (LRL), a third-generation anaplastic lymphoma kinase (ALK) inhibitor used as a first-line treatment of non-small cell lung cancer (NSCLC) .
- Methods of Application: The CTC was characterized by ultraviolet (UV)-visible spectrophotometry and computational calculations. The UV-visible spectrophotometry ascertained the formation of the CTC in methanol via formation of a new broad absorption band with maximum absorption peak (λmax) at 530 nm .
- Results or Outcomes: The molar absorptivity (ε) of the complex was 0.55 × 10 3 L mol −1 cm −1 and its band gap energy was 2.3465 eV. The stoichiometric ratio of LRL/CLA was found to be 1:2. The association constant of the complex was 0.40 × 10 3 L mol −1, and its standard free energy was −0.15 × 10 2 J mole −1 .
Formation of Stable Complexes with Metal Ions
- Summary of Application: Chloranilic acid reacts with metal ions to form stable complexes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the formation of complexes involves the reaction of chloranilic acid with metal ions in a suitable solvent .
- Results or Outcomes: The formation of stable complexes with metal ions is a well-established property of chloranilic acid. These complexes have various applications in different fields of chemistry .
Preparation of Dimethylbipyridyl Complexes
- Summary of Application: Chloranilic acid is used as a reactant in the preparation of dimethylbipyridyl complexes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the preparation of such complexes involves the reaction of chloranilic acid with dimethylbipyridyl in a suitable solvent .
- Results or Outcomes: The formation of dimethylbipyridyl complexes is a well-established application of chloranilic acid. These complexes have various applications in different fields of chemistry .
Charge-Transfer Reactions with Metoprolol Tartrate
- Summary of Application: Chloranilic acid is used in charge-transfer reactions with metoprolol tartrate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that charge-transfer reactions involve the transfer of electrons from one molecule (the donor) to another (the acceptor) .
- Results or Outcomes: The formation of charge-transfer complexes with metoprolol tartrate is a well-established application of chloranilic acid. These complexes have various applications in different fields of chemistry .
Synthesis of Osmium Metalla-Rectangles with Anticancer Activity
- Summary of Application: Chloranilic acid is used in the synthesis of osmium metalla-rectangles with anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the synthesis of such complexes involves the reaction of chloranilic acid with osmium in a suitable solvent .
- Results or Outcomes: The synthesis of osmium metalla-rectangles with anticancer activity is a well-established application of chloranilic acid. These complexes have shown promising results in the field of cancer research .
Generation of Hydroxyl Radicals from H2O2 Decomposition
- Summary of Application: Chloranilic acid (CAA) is used in the generation of hydroxyl radicals from H2O2 decomposition. This process is used to improve our understanding of the novel metal-independent approach .
- Methods of Application: The degradation of CAA by chemical oxidation with H2O2 alone and in the presence of ferrous iron Fe2+ catalyst was investigated. The results confirmed the formation of OH radicals from the reaction of CAA with H2O2 .
- Results or Outcomes: CAA was slowly decayed by chemical oxidation with H2O2 and followed a pseudo-first kinetics. However, low total organic carbon (TOC) removal was measured with the accumulation of carboxylic acids. The addition of Fe2+ enhanced the kinetics of CAA degradation and reduced the required dose of H2O2 .
Synthesis of (Nonylbenzimidazolylmethyl)benzene
- Summary of Application: Chloranilic acid is used as a reactant in the preparation of (nonylbenzimidazolylmethyl)benzene .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the preparation of such complexes involves the reaction of chloranilic acid with nonylbenzimidazolylmethyl in a suitable solvent .
- Results or Outcomes: The synthesis of (nonylbenzimidazolylmethyl)benzene is a well-established application of chloranilic acid. These complexes have various applications in different fields of chemistry .
Salt Formation with Organic Bases
- Summary of Application: Chloranilic acid is used in salt formation with organic bases .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the formation of salts involves the reaction of chloranilic acid with organic bases in a suitable solvent .
- Results or Outcomes: The formation of salts with organic bases is a well-established property of chloranilic acid. These salts have various applications in different fields of chemistry .
Acting as a Proton Donor
- Summary of Application: Chloranilic acid acts as a proton donor in reactions studying dimensionality control .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that acting as a proton donor involves the transfer of a proton (H+) from chloranilic acid to another molecule .
- Results or Outcomes: The ability of chloranilic acid to act as a proton donor is a well-established property. This property has various applications in different fields of chemistry .
Synthesis of Neutral Altitudinal Rotor-Shaped Dirhenium Metallacycles
- Summary of Application: Chloranilic acid is used in the synthesis of neutral altitudinal rotor-shaped dirhenium metallacycles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is generally known that the synthesis of such complexes involves the reaction of chloranilic acid with dirhenium in a suitable solvent .
- Results or Outcomes: The synthesis of neutral altitudinal rotor-shaped dirhenium metallacycles is a well-established application of chloranilic acid. These complexes have various applications in different fields of chemistry .
Decolorization of Methylene Blue Aqueous Solutions
- Summary of Application: Chloranilic acid is used in the decolorization of methylene blue (MB) aqueous solutions .
- Methods of Application: The decolorization of MB aqueous solutions was performed using H2O2, H2O2/CAA, H2O2/Fe2+, and H2O2/CAA/Fe2+. H2O2/CAA/Fe2+ was the most effective method in decolorizing MB solutions due to the accelerated Fe2+ regeneration .
- Results or Outcomes: Coupling Fenton reagent with CAA seems to be a promising alternative to physical activation in water and soil treatment .
安全和危害
未来方向
The future demand for Chloranilic acid is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . A series of novel complexes of chloranilic acid with the first-row transition metals have been synthesized and characterized . The new chemistry of the hydrogen-bonded charge and proton transfer complex between electron-donor 2-methyl-8-quinolinol and electron-acceptor chloranilic acid has been studied .
属性
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Chloranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chloranilic acid | |
CAS RN |
87-88-7 | |
| Record name | Chloranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



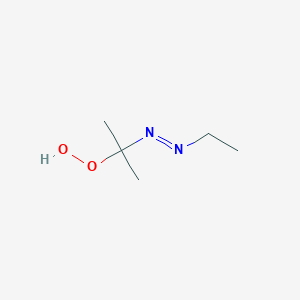
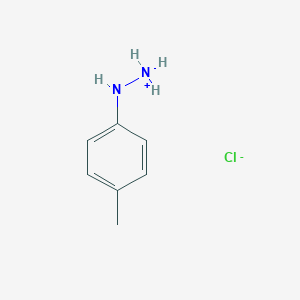
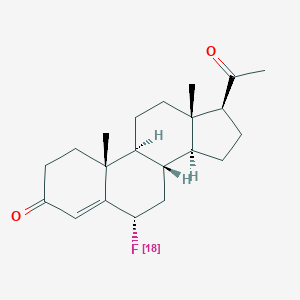
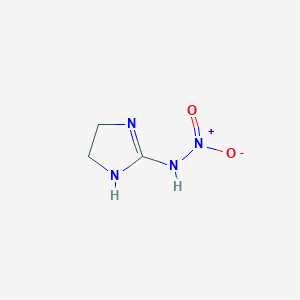
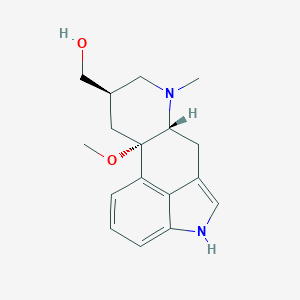
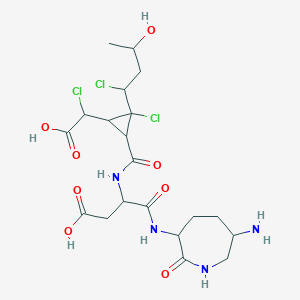
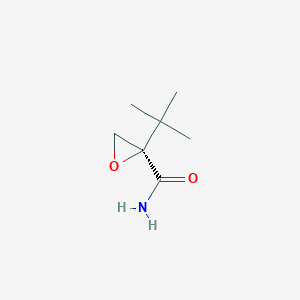
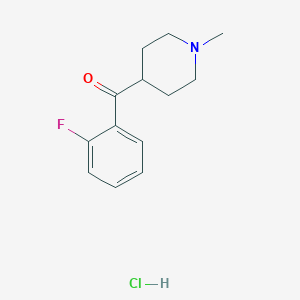
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
